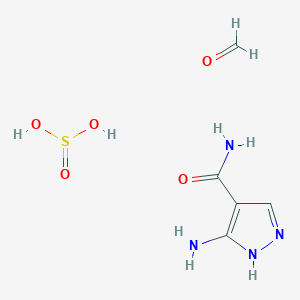
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is a compound that combines three distinct chemical entities: 5-amino-1H-pyrazole-4-carboxamide, formaldehyde, and sulfurous acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Each component of this compound contributes unique properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1H-pyrazole with a carboxamide group. This reaction can be carried out under various conditions, including the use of catalysts and specific temperature and pressure settings . Formaldehyde can be introduced into the compound through a condensation reaction, while sulfurous acid can be added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes the purification of intermediates and final products through crystallization, distillation, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is used as a building block for synthesizing more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new materials .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes like adenosine deaminase, which is involved in purine metabolism .
Medicine
In medicine, derivatives of this compound are being explored for their antitumor activities. They have been found to exhibit growth-inhibitory effects on certain cancer cell lines, making them potential candidates for anticancer drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating products with specific biological activities .
Mécanisme D'action
The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit adenosine deaminase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to the accumulation of adenosine, which has various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-1H-pyrazole-5-carboxamide: Similar in structure but with different functional groups.
3-amino-4-pyrazolecarboxamide: Another pyrazole derivative with distinct properties.
Uniqueness
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid is unique due to its combination of three distinct chemical entities. This combination imparts unique chemical and biological properties that are not found in similar compounds .
Propriétés
Formule moléculaire |
C5H10N4O5S |
|---|---|
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
5-amino-1H-pyrazole-4-carboxamide;formaldehyde;sulfurous acid |
InChI |
InChI=1S/C4H6N4O.CH2O.H2O3S/c5-3-2(4(6)9)1-7-8-3;1-2;1-4(2)3/h1H,(H2,6,9)(H3,5,7,8);1H2;(H2,1,2,3) |
Clé InChI |
JXYWTUSIPVDICU-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=NNC(=C1C(=O)N)N.OS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


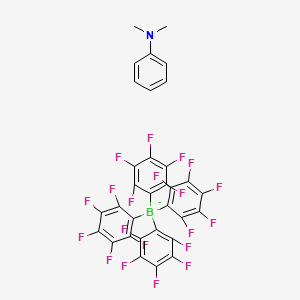
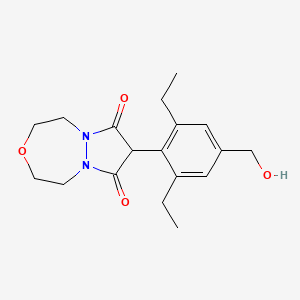
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
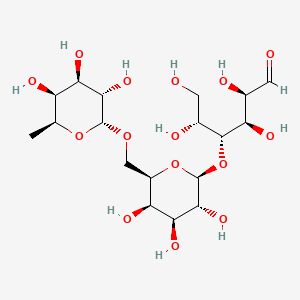
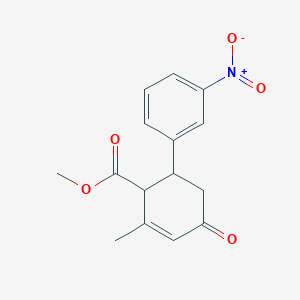
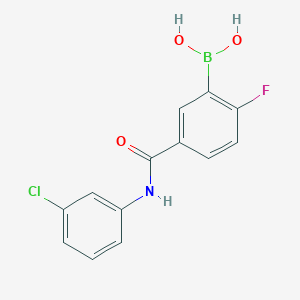
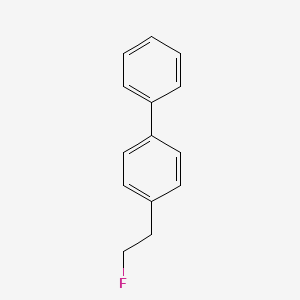
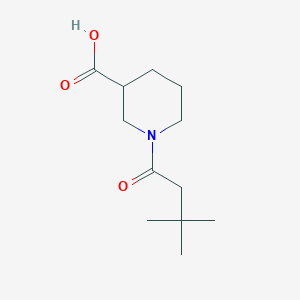
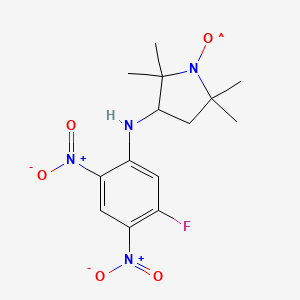
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
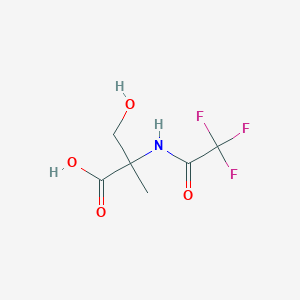
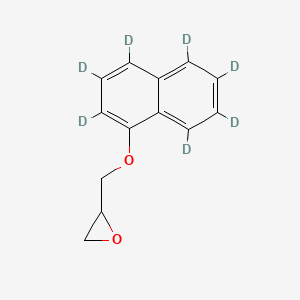
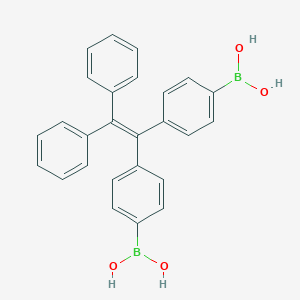
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
